molecular formula C9H10ClNO B103440 2-chloro-N-(4-methylphenyl)acetamide CAS No. 16634-82-5

2-chloro-N-(4-methylphenyl)acetamide

Cat. No. B103440
CAS RN: 16634-82-5
M. Wt: 183.63 g/mol
InChI Key: CITIOELQTFSEGI-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(4-methylphenyl)acetamide is a chlorinated acetamide with a methyl group attached to the phenyl ring. It is structurally related to various other substituted acetamides, which have been the subject of numerous studies due to their interesting chemical and physical properties. These compounds are often linked through hydrogen bonding and exhibit specific vibrational characteristics due to their functional groups .

Synthesis Analysis

The synthesis of related compounds, such as N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, involves the reaction of phenoxyphenol with chloroacetyl methylamine, followed by chlorination with sulfuryl chloride . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide is synthesized from the corresponding aniline and POCl3 . These methods suggest that the synthesis of 2-chloro-N-(4-methylphenyl)acetamide would likely involve the acylation of a suitable aniline derivative followed by chlorination.

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-methylphenyl)acetamide is similar to that of other related acetamides, with bond parameters resembling those of N-(4-chlorophenyl)acetamide and others . The presence of the methyl group can influence the steric configuration and the characteristic frequencies of the amide group . The molecules are typically linked into chains through N—H⋯O hydrogen bonding, which is a common feature in the crystal structures of these compounds .

Chemical Reactions Analysis

While specific chemical reactions of 2-chloro-N-(4-methylphenyl)acetamide are not detailed in the provided papers, the reactions of similar compounds can provide insights. For instance, the chlorinated acetamides can undergo further substitution reactions, and their amide groups can participate in various chemical transformations, such as hydrolysis or nucleophilic acyl substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated acetamides like 2-chloro-N-(4-methylphenyl)acetamide are influenced by their molecular structure. The vibrational characteristics can be studied using spectroscopic methods such as FTIR and FT-Raman, and the influence of substituents on these properties can be analyzed through ab initio and DFT studies . The crystal structures provide information on the geometric parameters and the types of intermolecular interactions, such as hydrogen bonding, that dictate the solid-state properties of these compounds .

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

  • Herbicide Metabolism : 2-chloro-N-(4-methylphenyl)acetamide, as part of chloroacetamide herbicides like acetochlor, has been studied in the context of metabolism and potential toxicity. In a study by Coleman et al. (2000), it was found that these herbicides undergo a complex metabolic process in rats and humans, involving the formation of DNA-reactive dialkylbenzoquinone imine, which could have carcinogenic implications. This research highlights the importance of understanding the metabolic pathways of such compounds in different species (Coleman et al., 2000).

Environmental Impact and Behavior

  • Soil Interaction and Herbicidal Activity : In a study on the reception and activity of chloroacetamide herbicides in soil, Banks and Robinson (1986) found that the presence of wheat straw at the time of application can reduce the initial herbicidal activity. This research is crucial for understanding the environmental interactions of these herbicides and their effectiveness in different agricultural settings (Banks & Robinson, 1986).

Structural and Conformational Analysis

  • Molecular Structure Analysis : Gowda et al. (2007) conducted a study on the structure of 2-chloro-N-(4-methylphenyl)acetamide, revealing insights into its molecular conformation and geometric parameters. This kind of research is valuable for understanding the chemical properties and potential reactions of this compound (Gowda et al., 2007).

Hydrological System Impact

  • Presence in the Hydrologic System : The occurrence of chloroacetamide herbicides like acetochlor in the hydrologic system was investigated by Kolpin et al. (1996). Their study found that these compounds can be detected in rain and stream samples, highlighting the need for monitoring and understanding the environmental distribution of such chemicals (Kolpin et al., 1996).

Safety And Hazards

The safety information available indicates that 2-chloro-N-(4-methylphenyl)acetamide is potentially dangerous. It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITIOELQTFSEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075113
Record name 2-Chloro-p-acetotoluidide
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methylphenyl)acetamide

CAS RN

16634-82-5
Record name 2-Chloro-N-(4-methylphenyl)acetamide
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Record name 2-Chloro-4-acetotoluidine
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Record name 2-Chloro-N-(p-tolyl)acetamide
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Record name 2-Chloro-p-acetotoluidide
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Record name 2-chloro-N-(4-methylphenyl)acetamide
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Record name Acetamide, 2-chloro-N-(4-methylphenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 5| May 2007| Pages o2333-o2334 https://doi.org/10.1107/S1600536807015164 2-Chloro-N-(4-methylphenyl)acetamide B. Thimme Gowda, a * Sabine Foro b and Hartmut Fuess b a Department of Chemistry, Mangalore University, Mangalagangotri 574 199, Mangalore, India, and b Institute of Materials Science, Darmstadt University of Technology, Petersenstrasse 23, D-64287 Darmstadt, Germany * Correspondence e-mail: gowdabt@yahoo.com …
Number of citations: 9 scripts.iucr.org
BT Gowda, I Svoboda, S Foro, S Dou… - … Section E: Structure …, 2008 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C9H10ClNO, is syn to the meta-methyl group, in contrast to the anti conformation observed with respect to the meta-nitro group in 2-chloro-N-(3-nitrophenyl) acetamide. The asymmetric unit of the title compound contains two molecules. The geometric parameters of the title compound are similar to those of 2-chloro-N-(4-methylphenyl) acetamide, 2-chloro-N-(3-nitrophenyl) acetamide and other acetanilides. Dual intermolecular N—H⋯ O hydrogen bonds link the …
Number of citations: 10 scripts.iucr.org

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